Methyl 2-phenyl-2-(pyrrolidin-1-YL)acetate
Description
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate (CAS 27594-60-1) is a synthetic compound with the molecular formula C₁₃H₁₇NO₂·HCl and a molecular weight of 255.7 g/mol. It is supplied as a crystalline solid with a purity of ≥98% and is stable for ≥5 years when stored at -20°C . The compound features a phenyl group and a pyrrolidine ring connected via an acetate ester moiety. Its primary applications include forensic analysis and research, particularly as a reference standard for stimulant-like compounds due to its structural resemblance to psychoactive substances .
Properties
IUPAC Name |
methyl 2-phenyl-2-pyrrolidin-1-ylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)12(14-9-5-6-10-14)11-7-3-2-4-8-11/h2-4,7-8,12H,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTLFQBLMSATNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101342464 | |
| Record name | Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101342464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100609-39-0 | |
| Record name | Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100609390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101342464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 2-PHENYL-2-(PYRROLIDIN-1-YL)ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA83S96874 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate typically involves the esterification of 2-phenyl-2-(pyrrolidin-1-yl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or phenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-phenyl-2-(pyrrolidin-1-yl)acetic acid.
Reduction: Formation of 2-phenyl-2-(pyrrolidin-1-yl)ethanol.
Substitution: Formation of various substituted phenyl or pyrrolidine derivatives.
Scientific Research Applications
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate is used in various scientific research applications, including:
Biology: Studying the biological activity and interactions of structurally related compounds.
Medicine: Investigating potential therapeutic uses and pharmacological properties.
Industry: Used in the synthesis of other chemical compounds and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate involves its interaction with molecular targets such as neurotransmitter transporters. It acts as a norepinephrine-dopamine reuptake inhibitor, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action is similar to that of other stimulant compounds, leading to increased alertness and energy .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds are structurally related to methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate, differing in substituents, heterocyclic rings, or ester groups. Key comparisons are summarized in Table 1.
Table 1: Comparative Analysis of this compound and Analogs
Structural and Functional Differences
a) Methyl 2-Phenyl-2-(2-Piperidyl)Acetate
- Key Difference : Replaces the pyrrolidine (5-membered ring) with a piperidine (6-membered ring).
- Reduced aqueous solubility due to enhanced hydrophobicity from the larger ring system .
b) Ethyl 2-(Pyrrolidin-1-YL)Acetate
- Key Difference : Substitutes the methyl ester with an ethyl ester and lacks the phenyl group.
- Impact :
Biological Activity
Methyl 2-phenyl-2-(pyrrolidin-1-YL)acetate (commonly referred to as M2P2P) is a synthetic organic compound with notable biological activities, particularly in the context of its interactions with neurotransmitter systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant research findings.
Overview of this compound
- Molecular Formula : C₁₃H₁₇NO₂
- Molecular Weight : 219.2796 g/mol
- Structure : Contains a pyrrolidine ring and an ester functional group.
This compound primarily functions as a norepinephrine-dopamine reuptake inhibitor (NDRI) . This mechanism involves:
- Targeting Transporters : It inhibits the reuptake of norepinephrine and dopamine by binding to their respective transporters in the neuronal synapses, leading to increased levels of these neurotransmitters in the synaptic cleft.
Biochemical Pathways
The compound's action influences several biochemical pathways:
- Neurotransmitter Dynamics : Enhanced levels of norepinephrine and dopamine can affect mood, attention, and cognition by altering intracellular signaling cascades.
- Potential Side Effects : Similar to other stimulants, M2P2P may lead to compulsive redosing, addiction, anxiety, and psychosis due to its stimulant properties .
Pharmacokinetics
This compound is expected to:
- Absorption : Be absorbed in the gastrointestinal tract after oral administration.
- Distribution : Distribute throughout the body and cross the blood-brain barrier.
- Metabolism : Be metabolized in the liver.
- Excretion : Be excreted via urine.
Stimulant Properties
Research indicates that M2P2P exhibits stimulant-like effects:
- Animal Studies : At low doses, it enhances locomotor activity and induces behaviors associated with stimulant use.
Antimicrobial Activity
While primarily studied for its stimulant properties, some derivatives of pyrrolidine compounds have demonstrated antimicrobial activity:
- In Vitro Studies : Certain pyrrolidine derivatives showed significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Study on Neurotransmitter Interaction
A study conducted on M2P2P's interaction with neurotransmitter systems revealed:
- Increased Dopamine Levels : The compound significantly raised dopamine levels in neuronal cultures, suggesting its potential role in treating disorders related to dopamine dysregulation .
Anticancer Potential
Although not primarily an anticancer agent, some studies have explored its structural analogs for potential anticancer properties:
- Cell Line Studies : Compounds structurally similar to M2P2P exhibited IC₅₀ values ranging from 0.73 to 20.2 µM against various cancer cell lines, indicating possible therapeutic applications .
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
